ADPM06

Description

Properties

CAS No. |

490035-90-0 |

|---|---|

Molecular Formula |

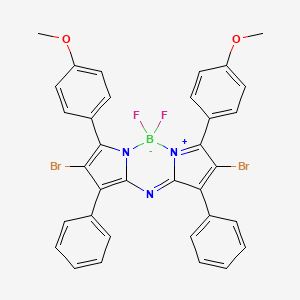

C34H24BBr2F2N3O2 |

Molecular Weight |

715.2 g/mol |

IUPAC Name |

5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

InChI |

InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3 |

InChI Key |

YVKIKMDAXWFEJI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azadipyrromethane ADPM06; ADPM 06; ADPM-06. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ADPM06

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene (aza-BODIPY) class of compounds, designed for photodynamic therapy (PDT). Upon activation by light of a specific wavelength, this compound initiates a cascade of cytotoxic events, primarily mediated by the generation of reactive oxygen species (ROS). This leads to the induction of apoptosis and endoplasmic reticulum (ER) stress, culminating in targeted cancer cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic action of this compound, including detailed signaling pathways, quantitative data on its efficacy, and protocols for key experimental assays.

Core Mechanism: Photodynamic Therapy and Reactive Oxygen Species Generation

The fundamental mechanism of action of this compound is centered on its function as a photosensitizer in PDT. This process can be broken down into the following key stages:

-

Cellular Uptake and Localization: this compound is administered and preferentially accumulates in cancer cells.

-

Photoexcitation: The target tissue is irradiated with light of a wavelength corresponding to the absorption maximum of this compound. This excites the this compound molecule from its ground state to a short-lived singlet excited state.

-

Intersystem Crossing: The excited singlet state of this compound undergoes intersystem crossing to a longer-lived triplet excited state.

-

Energy Transfer and ROS Production: The triplet-state this compound molecule transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent. While singlet oxygen is a major product, other reactive oxygen species may also be generated. Aza-BODIPY compounds, the class to which this compound belongs, are known to have a high quantum yield for singlet oxygen formation, with reported values around 0.42.

The generated ROS, particularly singlet oxygen, are highly reactive and can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to cellular damage and the initiation of cell death pathways.

Experimental Workflow: In Vitro Photodynamic Therapy

The following diagram outlines a typical workflow for an in vitro PDT experiment using this compound.

In-Depth Technical Guide to the Photophysical and Photochemical Properties of ADPM06

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADPM06, a BF2-chelated tetraaryl-azadipyrromethene, is a novel, non-porphyrin photosensitizer with significant potential in photodynamic therapy (PDT). Its excellent photophysical and photochemical properties, including strong absorption in the near-infrared (NIR) window, efficient generation of cytotoxic reactive oxygen species (ROS), and the ability to induce apoptosis, make it a compelling candidate for further translational development. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways involved in its therapeutic mechanism of action.

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality for various cancers and other diseases. It involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cellular damage and death. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer employed.

This compound belongs to the aza-BODIPY class of dyes, which have emerged as promising photosensitizers due to their high molar absorptivity, chemical and photostability, and tunable photophysical properties. This guide delves into the specific attributes of this compound that underscore its potential as a next-generation PDT agent.

Photophysical and Photochemical Properties

The therapeutic efficacy of this compound is rooted in its distinct photophysical and photochemical characteristics. Upon absorption of light, the molecule transitions to an excited singlet state, from which it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state. This triplet state is the key intermediate for the photochemical reactions that underpin PDT, primarily the generation of singlet oxygen.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published in a consolidated format, the following table summarizes typical values for closely related tetraaryl-azadipyrromethene compounds. These values provide a strong indication of the expected photophysical parameters for this compound.

| Property | Typical Value Range | Significance in PDT |

| Absorption Maximum (λmax) | 650 - 700 nm | Enables use of light in the NIR "therapeutic window" for deeper tissue penetration. |

| Molar Extinction Coefficient (ε) | 60,000 - 90,000 M-1cm-1 | High light-absorbing capability allows for effective activation at lower concentrations. |

| Emission Maximum (λem) | 670 - 720 nm | Intrinsic fluorescence can be utilized for imaging and biodistribution studies.[1] |

| Fluorescence Quantum Yield (ΦF) | 0.03 - 0.15 | A lower fluorescence quantum yield is often indicative of a higher triplet state yield, which is favorable for singlet oxygen generation. |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.40 - 0.80 | High efficiency in generating the primary cytotoxic agent in PDT. |

| Fluorescence Lifetime (τF) | 2 - 5 ns | Provides insights into the excited state dynamics and environmental sensitivity of the molecule. |

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of photosensitizers like this compound is essential for their development and application. The following sections detail the standard experimental methodologies for these measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Dissolve this compound in a spectroscopic grade solvent in which it is stable and does not aggregate (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or toluene).

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectra of the this compound solutions from approximately 400 nm to 800 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

-

Fluorescence Spectroscopy

This method is used to measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound.

Instrumentation:

-

Spectrofluorometer with a calibrated light source and detector

-

Quartz cuvettes (1 cm path length)

Procedure for Emission Spectrum and Quantum Yield:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and similar absorption and emission properties (e.g., Methylene Blue in ethanol, ΦF = 0.52). Prepare a solution of the standard with the same absorbance at the same excitation wavelength as the this compound solution.

-

Emission Spectra Acquisition: Record the fluorescence emission spectrum of both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Quantum Yield Calculation: The fluorescence quantum yield (ΦF) of this compound is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Procedure for Fluorescence Lifetime:

-

Instrumentation: A time-correlated single photon counting (TCSPC) system is typically used.

-

Measurement: The sample is excited with a pulsed laser source, and the time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).

Singlet Oxygen Quantum Yield Determination

The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. An indirect method using a chemical trap like 1,3-diphenylisobenzofuran (B146845) (DPBF) is commonly employed.

Instrumentation:

-

UV-Vis spectrophotometer or spectrofluorometer

-

Light source with a wavelength corresponding to the absorption of this compound

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: Prepare a solution containing both this compound and DPBF in an appropriate solvent (e.g., DMF). The concentration of this compound should be such that its absorbance at the irradiation wavelength is around 0.1, and the initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

-

Irradiation: Irradiate the solution with monochromatic light at the λmax of this compound while continuously stirring.

-

Monitoring: At regular time intervals, monitor the decrease in the absorbance of DPBF at ~415 nm. This decrease is due to its reaction with singlet oxygen.

-

Reference Standard: Repeat the experiment under identical conditions using a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue, ΦΔ = 0.52 in methanol).

-

Quantum Yield Calculation: The singlet oxygen quantum yield (ΦΔ) of this compound is calculated using the following equation:

ΦΔ,sample = ΦΔ,std * (ksample / kstd) * (Iabs,std / Iabs,sample)

where k is the rate constant of DPBF decomposition (obtained from the slope of the plot of ln(A0/At) versus time) and Iabs is the rate of light absorption by the photosensitizer.

Signaling Pathways in this compound-Mediated PDT

This compound-mediated PDT induces cell death primarily through the generation of ROS, which triggers a cascade of cellular events, including endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis.

Experimental Workflow for Elucidating Cell Death Mechanisms

Caption: Workflow for investigating this compound-induced cell death.

This compound-Induced ER Stress and Unfolded Protein Response (UPR)

This compound is known to localize in the endoplasmic reticulum. The ROS generated upon photoactivation cause damage to ER proteins and disrupt calcium homeostasis, leading to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function.

Caption: UPR signaling initiated by this compound-PDT in the ER.

This compound-Induced Apoptotic Pathway

If ER stress is severe and prolonged, the UPR switches from a pro-survival to a pro-apoptotic response. This involves the activation of specific caspases and the mitochondrial pathway of apoptosis.

Caption: Apoptotic cascade triggered by this compound-induced ER stress.

Conclusion

This compound is a highly promising photosensitizer for photodynamic therapy, characterized by its favorable photophysical and photochemical properties. Its strong absorption in the near-infrared region, coupled with efficient singlet oxygen generation, allows for effective tumor cell killing. The primary mechanism of action involves the induction of ER stress and the unfolded protein response, ultimately leading to apoptosis. The detailed understanding of these properties and mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and clinical translation of this compound and other next-generation photosensitizers. Further research to precisely quantify the photophysical parameters of this compound and to further delineate its signaling pathways will be invaluable in optimizing its therapeutic application.

References

An In-Depth Technical Guide to the ADPM06-Mediated Apoptosis Induction Pathway in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADPM06 is a novel, non-porphyrazine photosensitizer that, upon photoactivation, demonstrates significant potential in cancer therapy by inducing apoptosis in malignant cells. This technical guide delineates the core molecular mechanisms underpinning this compound-mediated photodynamic therapy (PDT). The apoptotic cascade is initiated by the generation of reactive oxygen species (ROS), which primarily target the endoplasmic reticulum (ER), inducing a potent ER stress response. This, in turn, activates the Unfolded Protein Response (UPR) and a subsequent caspase cascade, culminating in programmed cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on cellular cytotoxicity, and detailed experimental protocols relevant to the study of this compound.

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality for various cancers. It involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength. This process generates cytotoxic reactive oxygen species (ROS) in the tumor microenvironment, leading to cell death. This compound has emerged as a promising photosensitizer due to its efficacy in inducing a robust apoptotic response in cancer cells. A key feature of this compound-mediated PDT is its ability to trigger apoptosis independently of the p53 tumor suppressor pathway, which is often mutated in cancer, thus offering a potential therapeutic advantage.

The this compound Apoptosis Induction Pathway

The apoptotic pathway initiated by this compound-PDT is a multi-step process that begins with photo-activation and culminates in the execution of programmed cell death.

Reactive Oxygen Species (ROS) Generation and Cellular Localization

Upon irradiation with light of an appropriate wavelength, this compound absorbs photons and transitions to an excited triplet state. Through energy transfer to molecular oxygen, it generates highly reactive singlet oxygen (¹O₂) and other ROS. A critical aspect of this compound's mechanism of action is its subcellular localization. Studies have indicated that this compound primarily accumulates in the endoplasmic reticulum (ER) of cancer cells. This targeted localization is crucial as it dictates the initial site of cellular damage.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The high concentration of ROS generated in the ER disrupts its normal function, leading to the accumulation of misfolded and unfolded proteins, a condition known as ER stress. To cope with this stress, the cell activates a signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three transmembrane sensor proteins:

-

PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.

-

IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. It initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which then acts as a transcription factor to induce the expression of ER chaperones.

Under conditions of severe or prolonged ER stress, as induced by this compound-PDT, the UPR can switch from a pro-survival to a pro-apoptotic response.

Caspase Activation Cascade

The pro-apoptotic signals originating from the stressed ER converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. In the context of this compound-PDT, both the intrinsic and extrinsic apoptosis pathways appear to be involved, leading to the activation of a specific set of initiator and executioner caspases.

-

Initiator Caspases: Caspase-9 and Caspase-8 are key initiator caspases. The ER stress can lead to the release of calcium from the ER, which can trigger the mitochondrial pathway of apoptosis, leading to the activation of Caspase-9. Evidence also suggests the activation of Caspase-8.

-

Executioner Caspases: The activation of initiator caspases leads to the cleavage and activation of executioner caspases, including Caspase-7 and the primary executioner, Caspase-3. Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Quantitative Data: Cytotoxicity of this compound-PDT

| Cell Line | Cancer Type | This compound Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified | In the µM range |

| HeLa | Cervical Cancer | Not specified | Not specified | Not specified | In the µM range |

| A549 | Lung Cancer | Not specified | Not specified | Not specified | In the µM range |

| U87MG | Glioblastoma | Not specified | Not specified | Not specified | In the µM range |

Note: The exact IC50 values are dependent on the specific experimental conditions, including the cell line, this compound concentration, light fluence rate, and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-induced apoptotic pathway.

Cell Culture and this compound-PDT Treatment

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a complete cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength for this compound activation (typically in the red region of the spectrum) at a defined fluence rate (e.g., in mW/cm²) to deliver the desired light dose (in J/cm²). Control groups should include cells treated with this compound but not irradiated, cells irradiated without this compound, and untreated cells.

-

Post-Irradiation Incubation: After irradiation, return the cells to the incubator for the desired time points (e.g., 2, 4, 8, 24 hours) before proceeding with downstream assays.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

-

Cell Treatment: Treat cells with this compound-PDT as described in section 4.1.

-

Cell Plating: Immediately after treatment, trypsinize the cells, count them, and plate a known number of cells into new culture dishes (e.g., 60 mm dishes) in triplicate for each treatment condition. The number of cells plated should be adjusted based on the expected survival fraction to yield a countable number of colonies (typically 50-150).

-

Colony Formation: Incubate the plates for 7-14 days, allowing surviving cells to form colonies.

-

Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) and then stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Western Blot Analysis for UPR and Caspase Activation

This technique is used to detect the expression and activation of specific proteins involved in the signaling pathway.

-

Protein Extraction: At various time points after this compound-PDT, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-PERK, anti-IRE1α, anti-ATF6, anti-cleaved Caspase-9, anti-cleaved Caspase-8, anti-cleaved Caspase-3, anti-cleaved PARP) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound-PDT induced apoptosis pathway.

Experimental Workflow for Assessing this compound-PDT Efficacy

Caption: Workflow for evaluating this compound-PDT.

Conclusion

This compound is a potent photosensitizer that induces apoptosis in cancer cells through a well-defined molecular pathway initiated by ROS-mediated ER stress. The subsequent activation of the UPR and a robust caspase cascade highlights the intricate cellular response to this compound-PDT. The p53-independent nature of this apoptotic pathway makes this compound a particularly attractive candidate for further pre-clinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Further research is warranted to establish a comprehensive profile of its efficacy across a broader range of cancer types and to optimize therapeutic protocols for clinical translation.

Cellular uptake and subcellular localization of ADPM06

An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of ADPM06

This technical guide provides a comprehensive overview of the cellular uptake, biodistribution, and subcellular localization of this compound, a novel non-porphyrin photosensitizer developed for photodynamic therapy (PDT). The information is intended for researchers, scientists, and professionals involved in drug development and cancer therapy.

Introduction to this compound

This compound is a lead candidate from a family of BF2-chelated tetraaryl-azadipyrromethene compounds.[1][2] It functions as a photosensitizer, a molecule that can be excited by light of a specific wavelength to produce reactive oxygen species (ROS), which in turn induce cell death in the target tissue. This compound has demonstrated significant phototoxicity with low dark toxicity, good stability, and has been shown to induce apoptosis in human tumor cells with IC50 values in the micro-molar range.[1][2] Its efficacy is closely linked to its ability to be taken up by cancer cells and localize in specific subcellular compartments.

Cellular Uptake and Biodistribution

The systemic distribution of this compound is a critical factor in determining its therapeutic window and potential for off-target effects. Studies using a radiolabeled analog of this compound have provided insights into its in vivo biodistribution.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of an 18F-labeled analog of this compound in male ddY mice. Radioactivity levels were measured at various time points post-injection and represent the percentage of the injected dose per gram of tissue (% ID/g).

| Organ | Radioactivity Level Over Time (Post-injection) | Observations |

| Blood | Gradually decreased over 120 minutes. | Upon co-injection with this compound, radioactivity levels significantly increased. |

| Brain | Gradually decreased over 120 minutes. | Upon co-injection with this compound, radioactivity levels significantly increased. |

| Heart | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |

| Lungs | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |

| Liver | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |

| Pancreas | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |

| Spleen | Gradually decreased over 120 minutes. | - |

| Kidney | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |

| Small Intestine | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |

| Muscle | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |

| Thighbone | The highest among all organs; increased for 120 minutes. | Not affected by co-injection with this compound. |

| Data synthesized from a study on an 18F-labeled analog of this compound.[1] |

Subcellular Localization

The efficacy of a photosensitizer is highly dependent on its localization within the cell. The primary subcellular target of this compound has been identified as the mitochondria.[1] Localization to mitochondria is particularly advantageous for PDT as it is the cell's primary site of oxygen consumption, and damage to this organelle can efficiently trigger the apoptotic cell death pathway.

Proposed Mechanism of Action

The mechanism of this compound-mediated phototoxicity involves a series of steps initiated by light activation.

Caption: Proposed mechanism of this compound action in photodynamic therapy.

Experimental Methodologies

The study of this compound involves several key experimental procedures to determine its biodistribution, cellular uptake, and therapeutic efficacy.

Caption: General experimental workflow for evaluating this compound.

A. Automated Radiosynthesis of [18F]this compound

For in vivo imaging and biodistribution studies, a positron-emitting radionuclide like Fluorine-18 is conjugated to this compound.

-

Objective: To produce a radiolabeled analog of this compound for PET imaging and quantitative biodistribution analysis.

-

General Protocol:

-

Radiolabeling is typically performed using a precursor molecule of this compound.

-

For the 18F-labeled analog, the synthesis involves a nucleophilic substitution reaction with [18F]fluoride.[1]

-

The process is often automated for efficiency and radiation safety.

-

The final product is purified, typically using high-performance liquid chromatography (HPLC).

-

Radiochemical purity and yield are determined before in vivo use. The decay-corrected radiochemical yield for one reported synthesis was 13 ± 2.7%.[1]

-

B. In Vivo Biodistribution Studies

These studies are essential to understand the pharmacokinetic profile of the drug.

-

Objective: To quantify the distribution of this compound in various organs and tissues over time.

-

General Protocol:

-

The radiolabeled this compound is administered to animal models (e.g., ddY mice), typically via intravenous injection.[1]

-

At predetermined time points (e.g., 5, 30, 60, 120 minutes), animals are euthanized.

-

Organs of interest (heart, lungs, liver, spleen, kidney, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

-

The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g) to normalize for organ size and injected dose.

-

C. Subcellular Localization via Fluorescence Microscopy

Identifying the precise location of this compound within the cell is key to understanding its mechanism.

-

Objective: To visualize the localization of this compound in specific organelles.

-

General Protocol:

-

Tumor cells are cultured on glass coverslips or in imaging dishes.

-

Cells are incubated with a solution containing this compound for a specific duration.

-

To identify mitochondria, a commercially available mitochondrial-specific fluorescent probe (e.g., MitoTracker) with a different emission spectrum is co-incubated.

-

After incubation, cells are washed to remove extracellular this compound.

-

Live or fixed cells are then imaged using a confocal fluorescence microscope. The overlap (co-localization) between the this compound signal and the mitochondrial probe signal is analyzed to confirm its localization.

-

D. In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound required to kill cancer cells, both with and without light activation.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound.

-

General Protocol:

-

Human tumor cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound.

-

For phototoxicity assessment, the plates are exposed to light of an appropriate wavelength and dose. A parallel set of plates is kept in the dark to assess dark toxicity.

-

After a set incubation period post-treatment (e.g., 24-48 hours), cell viability is assessed using a standard assay (e.g., MTT, SRB, or CellTiter-Glo).

-

The IC50 value is calculated by plotting cell viability against the drug concentration and fitting the data to a dose-response curve. This compound exhibits IC50 values in the micro-molar range.[2]

-

References

An In-depth Technical Guide to the Evaluation of ADPM06-Induced Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information on a compound designated "ADPM06." Therefore, this document serves as an in-depth technical guide and template for investigating the potential of a novel compound, hypothetically named this compound, to induce the generation of reactive oxygen species (ROS). The experimental protocols, data presentation formats, and proposed signaling pathways are based on established methodologies and common mechanisms of action for compounds that modulate cellular redox states.

Introduction to Reactive Oxygen Species (ROS) in Cellular Physiology and Drug Action

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen. Key examples include superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). ROS are natural byproducts of aerobic metabolism, primarily generated within the mitochondria.[1][2] They are not merely damaging agents but also function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and immune responses.[1][3]

The primary intracellular sources of ROS include the mitochondrial electron transport chain (ETC), NADPH oxidases (NOX), and the endoplasmic reticulum (ER).[2] Cellular homeostasis is maintained by a sophisticated antioxidant defense system that neutralizes excess ROS.[4] An imbalance, where ROS production overwhelms the antioxidant capacity, leads to a state of oxidative stress. This condition can inflict damage on vital macromolecules, including DNA, lipids, and proteins, and has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[5][6][7]

In the context of drug development, the ability of a compound to modulate ROS levels is of significant interest. Pro-oxidant compounds can be leveraged for therapeutic benefit, for instance, in oncology, where elevated ROS can selectively induce apoptosis in cancer cells. Conversely, unintended ROS generation can be a source of toxicity. A thorough characterization of a compound's effect on ROS is therefore a critical step in its preclinical evaluation.

Potential Mechanisms of this compound-Induced ROS Generation

The mechanisms by which a novel compound like this compound might induce ROS generation are varied. Below are several plausible signaling pathways and cellular events that could be investigated.

Mitochondrial Electron Transport Chain (ETC) Disruption

A common mechanism for drug-induced ROS is the disruption of the mitochondrial ETC. This compound could potentially interact with one or more of the ETC complexes (Complex I, II, III, or IV), leading to an increased "leak" of electrons to molecular oxygen, thereby forming superoxide.[1][2]

Caption: this compound disrupting mitochondrial ETC, leading to electron leakage and superoxide formation.

Activation of NADPH Oxidase (NOX) Enzymes

NADPH oxidases are membrane-bound enzyme complexes that catalyze the production of superoxide by transferring an electron from NADPH to molecular oxygen.[5] this compound could potentially activate one of the NOX isoforms, leading to a rapid increase in cellular ROS levels. This pathway is a key source of ROS in inflammatory responses.

Caption: this compound potentially activating a cell surface receptor, leading to NOX-mediated ROS.

Induction of Endoplasmic Reticulum (ER) Stress

The ER is a major site of protein folding. Perturbations in this process, caused by compounds like this compound, can lead to the accumulation of misfolded proteins, a condition known as ER stress. This state is associated with increased ROS production, primarily through the activity of protein disulfide isomerases and ER oxidoreductin 1 (Ero1).

Caption: this compound inducing ER stress and the Unfolded Protein Response, resulting in ROS.

Experimental Protocols for Measuring ROS Generation

To quantify the effects of this compound on cellular ROS levels, a multi-assay approach is recommended. Below are detailed protocols for key experiments.

General Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

-

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Materials:

-

Cell line of interest (e.g., HepG2, A549)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

DCFH-DA stock solution (10 mM in DMSO)

-

This compound stock solution

-

Positive control (e.g., 100 µM H₂O₂ or 10 µg/mL Antimycin A)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, remove the culture medium and wash the cells twice with warm PBS.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM), a vehicle control (DMSO), and a positive control.

-

Incubate the plate at 37°C for the desired time period (e.g., 1, 3, 6, 24 hours).

-

Measure the fluorescence intensity using a plate reader at Ex/Em = 485/535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence of treated wells to the vehicle control.

-

Express data as Fold Change in Fluorescence vs. Control.

-

Mitochondrial Superoxide Detection using MitoSOX™ Red

-

Principle: MitoSOX™ Red is a cell-permeable cationic dye that selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial nucleic acids.

-

Materials:

-

As in 3.1, but replace DCFH-DA with MitoSOX™ Red reagent.

-

Positive control (e.g., 10 µg/mL Antimycin A).

-

Fluorescence microscope or plate reader (Excitation: 510 nm, Emission: 580 nm).

-

-

Protocol:

-

Seed and grow cells as described in 3.1.1.

-

Prepare a 5 µM working solution of MitoSOX™ Red in warm Hank's Balanced Salt Solution (HBSS) or medium.

-

Remove the culture medium, wash cells once with warm PBS.

-

Add 100 µL of the MitoSOX™ Red working solution to each well and incubate for 10-15 minutes at 37°C, protected from light.

-

Wash the cells three times with warm PBS.

-

Add 100 µL of fresh medium containing various concentrations of this compound, vehicle, and positive control.

-

Incubate for the desired time (e.g., 30 minutes, 1 hour, 2 hours).

-

Measure fluorescence intensity using a plate reader (Ex/Em = 510/580 nm) or visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Similar to the DCFH-DA assay, express data as Fold Change in Fluorescence relative to the vehicle control.

-

Data Presentation: Quantitative Summary

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison across different experimental conditions.

Table 1: Effect of this compound on Total Intracellular ROS Levels in HepG2 Cells (DCFH-DA Assay)

| This compound Conc. (µM) | Time Point | Mean Fluorescence (AU) ± SD | Fold Change vs. Vehicle | p-value |

| 0 (Vehicle) | 3h | 1500 ± 120 | 1.00 | - |

| 1 | 3h | 1850 ± 150 | 1.23 | 0.04 |

| 5 | 3h | 3200 ± 250 | 2.13 | <0.01 |

| 10 | 3h | 5500 ± 400 | 3.67 | <0.001 |

| 25 | 3h | 8900 ± 650 | 5.93 | <0.001 |

| Positive Ctrl | 3h | 9500 ± 700 | 6.33 | <0.001 |

Table 2: Effect of this compound on Mitochondrial Superoxide in A549 Cells (MitoSOX™ Red Assay)

| This compound Conc. (µM) | Time Point | Mean Fluorescence (AU) ± SD | Fold Change vs. Vehicle | p-value |

| 0 (Vehicle) | 1h | 800 ± 75 | 1.00 | - |

| 1 | 1h | 1100 ± 90 | 1.38 | 0.03 |

| 5 | 1h | 2500 ± 210 | 3.13 | <0.01 |

| 10 | 1h | 4800 ± 350 | 6.00 | <0.001 |

| 25 | 1h | 7200 ± 550 | 9.00 | <0.001 |

| Positive Ctrl | 1h | 7800 ± 600 | 9.75 | <0.001 |

Experimental Workflow and Logic

The investigation of this compound-induced ROS should follow a logical progression from general to specific, as outlined in the diagram below.

Caption: Logical workflow for characterizing the ROS-generating properties of this compound.

By following this comprehensive guide, researchers can systematically characterize the pro-oxidant properties of a novel compound like this compound, elucidating its mechanism of action and evaluating its potential for therapeutic application or off-target toxicity.

References

- 1. youtube.com [youtube.com]

- 2. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions | MDPI [mdpi.com]

- 6. Pseudoxanthoma Elasticum: Oxidative Stress and Antioxidant Diet in a Mouse Model (Abcc6−/−) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Role of Reactive Oxygen Species in the Pathogenesis and Pathophysiology of Alzheimer’s and Parkinson’s Disease and the Efficacy of Antioxidant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

ADPM06 and the Endoplasmic Reticulum Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

ADPM06 is a novel, non-porphyrin photosensitizer designed for photodynamic therapy (PDT). Its efficacy is rooted in its ability to localize to the endoplasmic reticulum and, upon photoactivation, induce significant ER stress, ultimately leading to cancer cell apoptosis. This guide provides an in-depth overview of the mechanisms by which this compound elicits an ER stress response, focusing on the core signaling pathways of the UPR.

The Unfolded Protein Response (UPR)

The UPR is mediated by three ER-resident transmembrane proteins that act as stress sensors:

-

PERK (PKR-like ER kinase)

-

IRE1 (Inositol-requiring enzyme 1)

-

ATF6 (Activating transcription factor 6)

Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. The accumulation of unfolded proteins in the ER lumen causes BiP to dissociate from these sensors, leading to their activation and the initiation of downstream signaling cascades.

This compound-Induced ER Stress and UPR Activation

This compound, as a photosensitizer, generates reactive oxygen species (ROS) upon light activation. This sudden increase in ROS within the ER disrupts its delicate redox balance and protein folding machinery, leading to a massive accumulation of unfolded proteins and thereby inducing a strong ER stress response. While direct quantitative data for this compound's effect on each UPR branch is not yet extensively published, based on studies of other ER-targeting photosensitizers, it is hypothesized to activate all three major UPR pathways.

The PERK Pathway

Upon activation, PERK dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic factor CHOP (C/EBP homologous protein).

The IRE1 Pathway

IRE1 is a dual-function enzyme with both kinase and RNase activity. Upon activation, IRE1 oligomerizes and autophosphorylates, activating its RNase domain. The primary target of IRE1's RNase activity is the mRNA encoding X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift and the production of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis, all aimed at expanding the ER's capacity.

The ATF6 Pathway

ATF6 is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n is a transcription factor that moves to the nucleus and activates the expression of ER chaperones like BiP and GRP94, as well as components of the ERAD machinery.

From ER Stress to Apoptosis

While the initial phase of the UPR is pro-survival, prolonged or overwhelming ER stress, as induced by this compound-PDT, shifts the balance towards apoptosis. Several mechanisms contribute to this switch:

-

CHOP Induction: As mentioned, the PERK pathway strongly induces the transcription factor CHOP. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bim.

-

IRE1-JNK Pathway: Activated IRE1 can recruit TRAF2, leading to the activation of the JNK signaling pathway, which can promote apoptosis.

-

Caspase Activation: ER stress can lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which are localized to the ER membrane and can initiate a caspase cascade.

Quantitative Data Summary

While specific quantitative data for this compound is emerging, the following table summarizes expected outcomes based on studies of similar ER-targeting photosensitizers. These would be the typical endpoints measured to quantify the ER stress response.

| UPR Branch | Marker | Expected Change post-ADPM06-PDT | Method of Detection |

| PERK | p-PERK | Increase | Western Blot |

| p-eIF2α | Increase | Western Blot | |

| ATF4 | Increase | Western Blot, RT-qPCR | |

| CHOP | Significant Increase | Western Blot, RT-qPCR | |

| IRE1 | p-IRE1α | Increase | Western Blot |

| XBP1s mRNA | Increase | RT-PCR | |

| XBP1s Protein | Increase | Western Blot | |

| ATF6 | Cleaved ATF6 (p50) | Increase | Western Blot |

| BiP/GRP78 | Increase | Western Blot, RT-qPCR | |

| GRP94 | Increase | Western Blot, RT-qPCR | |

| Apoptosis | Cleaved Caspase-3 | Increase | Western Blot |

| Cleaved PARP | Increase | Western Blot | |

| Annexin V+ Cells | Increase | Flow Cytometry |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the this compound-induced ER stress response.

Protocol 1: In Vitro Photodynamic Therapy

-

Cell Culture: Plate cancer cells (e.g., HeLa or MDA-MB-231) in appropriate culture vessels and allow them to adhere overnight.

-

Photosensitizer Incubation: Replace the culture medium with a medium containing the desired concentration of this compound (e.g., 100-500 nM). Incubate for a specified period (e.g., 4-24 hours) to allow for cellular uptake and localization to the ER.

-

Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular this compound.

-

Photoactivation: Add fresh, phenol (B47542) red-free medium to the cells. Irradiate the cells with light of a wavelength appropriate for this compound activation (e.g., using a specific LED array) for a predetermined time to deliver a specific light dose (J/cm²).

-

Post-Irradiation Incubation: Return the cells to the incubator for various time points (e.g., 2, 4, 8, 24 hours) before harvesting for downstream analysis.

Protocol 2: Western Blot Analysis of UPR Markers

-

Cell Lysis: After the post-irradiation incubation, place the culture plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-PERK, p-IRE1α, cleaved ATF6, CHOP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: RT-PCR for XBP1 Splicing

-

RNA Extraction: Harvest cells at the desired time points post-PDT and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

-

Gel Electrophoresis: Resolve the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel. The unspliced and spliced forms will appear as distinct bands of different sizes.

Conclusion

This compound represents a promising therapeutic agent that leverages the induction of ER stress to selectively eliminate cancer cells. A thorough understanding of its interaction with the UPR pathways is crucial for its clinical development and for designing rational combination therapies. The methodologies and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the full potential of this compound and other ER-targeting cancer therapies.

Synthesis and Chemical Structure of ADPM06: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene class of compounds. It has demonstrated significant potential in photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizing agent and light to induce cell death in cancerous tissues. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which trigger a cascade of cellular events culminating in apoptosis.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical structure, and the molecular signaling pathways it modulates.

Chemical Structure and Properties

This compound, with the chemical name 1,7-bis(4-bromophenyl)-3,5-bis(4-methoxyphenyl)-BF2-azadipyrromethene, possesses a unique molecular architecture that underpins its photophysical and biological properties.

| Property | Value |

| Molecular Formula | C34H24BBr2F2N3O2 |

| Molecular Weight | 715.19 g/mol |

| CAS Number | 1021493-78-6 |

| Appearance | Dark blue-black solid |

| Core Structure | BF2-chelated azadipyrromethene |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a chalcone (B49325), followed by the construction of the azadipyrromethene core, and finally, chelation with a boron difluoride (BF2) group.

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)

-

Reaction Setup: To a solution of 4-bromoacetophenone (1.0 eq) and 4-methoxybenzaldehyde (B44291) (1.0 eq) in ethanol (B145695), add an aqueous solution of sodium hydroxide (B78521) (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Work-up and Purification: The resulting precipitate is filtered, washed with cold ethanol, and then with water until the washings are neutral. The crude product is recrystallized from ethanol to yield the pure chalcone.

Step 2: Synthesis of 1,7-bis(4-bromophenyl)-3,5-bis(4-methoxyphenyl)azadipyrromethene

-

Reaction Setup: A mixture of the chalcone from Step 1 (1.0 eq) and nitromethane (B149229) (1.5 eq) in butanol is prepared. Diethylamine (0.5 eq) is added as a catalyst.

-

Reaction Conditions: The mixture is stirred at room temperature for 1 hour to facilitate the Michael addition, yielding a 1,3-diaryl-4-nitrobutan-1-one intermediate.

-

Cyclization: To the reaction mixture, add a large excess of ammonium (B1175870) acetate (B1210297) (approximately 35 eq).

-

Reaction Conditions: Heat the mixture to reflux for 24 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent volume is reduced under vacuum. The precipitated dark solid is filtered and washed with ethanol to yield the crude azadipyrromethene. This product is often used in the next step without further purification.

Step 3: Synthesis of this compound (BF2 Chelation)

-

Reaction Setup: Dissolve the crude azadipyrromethene from Step 2 in anhydrous dichloromethane. Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (5.0 eq) to the solution.

-

Chelation: Slowly add boron trifluoride etherate (BF3•OEt2) (10.0 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 4-6 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Synthesis Workflow

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects through photodynamic therapy by inducing apoptosis. The primary mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This ultimately triggers the caspase-dependent apoptotic pathway.

This compound-Induced Apoptotic Signaling Pathway

Upon irradiation with light, this compound in the presence of oxygen generates highly reactive singlet oxygen. This initiates a cascade of events starting with oxidative stress, primarily affecting the endoplasmic reticulum.

-

ROS Generation and ER Stress: The accumulation of ROS disrupts protein folding within the ER, leading to ER stress.

-

Unfolded Protein Response (UPR) Activation: ER stress activates the UPR sensor protein, inositol-requiring enzyme 1 (IRE1).

-

XBP1 Splicing: Activated IRE1 acts as an endoribonuclease, splicing the mRNA of X-box binding protein 1 (XBP1). This spliced XBP1 (XBP1s) is a potent transcription factor.

-

Caspase Activation: The signaling cascade, amplified by ER stress, converges on the activation of initiator caspases, such as caspase-9.

-

Executioner Caspase Activation: Initiator caspases then cleave and activate executioner caspases, most notably caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 32.5 | [3] |

| HeLa | Cervical Cancer | 11.4 | [4] |

| MCF-7 | Breast Cancer | 2.4 | [5] |

Note: IC50 values can vary depending on the experimental conditions, such as light dose and incubation time.

Conclusion

This compound is a promising photosensitizer with a well-defined synthetic route and a mechanism of action that involves the induction of apoptosis through ROS-mediated ER stress. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of photodynamic therapy and drug development. Further investigation into the in vivo efficacy and safety profile of this compound will be crucial for its potential translation into clinical applications.

References

- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

In Vivo Biodistribution and Pharmacokinetics of ADPM06: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADPM06, a novel non-porphyrin photosensitizer from the BF2-chelated tetraaryl-azadipyrromethene class, has demonstrated significant potential in preclinical studies for vascular-targeted photodynamic therapy (PDT). A thorough understanding of its in vivo behavior, specifically its biodistribution and pharmacokinetic profile, is critical for the optimization of treatment protocols and further clinical development. This technical guide provides a comprehensive overview of the available data on the in vivo biodistribution and pharmacokinetics of this compound, compiled from key preclinical studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals working with this promising therapeutic agent.

Quantitative Biodistribution Data

The in vivo distribution of this compound has been investigated using two primary imaging modalities: fluorescence imaging and positron emission tomography (PET) with a radiolabeled analog, [¹⁸F]this compound. The data from these studies provide insights into the organ-level accumulation and clearance of the photosensitizer.

Fluorescence Imaging Biodistribution in Tumor-Bearing Mice

In a study utilizing Balb/C nude mice bearing subcutaneous MDA-MB-231-luc human breast adenocarcinoma tumors, the biodistribution of this compound (2 mg/kg, intravenous injection) was quantified by measuring its inherent fluorescence in excised organs at various time points post-injection.

Table 1: Quantitative Analysis of this compound Biodistribution by Fluorescence Imaging

| Organ | 15 min | 1 h | 4 h | 8 h | 24 h | 48 h |

| Lung | Peak | Baseline | Cleared | |||

| Heart | Peak | Baseline | Cleared | |||

| Spleen | Peak | Baseline | Cleared | |||

| Tumor | Peak | Baseline | Cleared | |||

| Kidney | Peak | Baseline | Cleared | |||

| Liver | Peak | Baseline | Cleared |

Note: Specific quantitative values for fluorescence intensity (e.g., in photons/sec/cm²/sr) were presented graphically in the source study. The table indicates the time of peak fluorescence and clearance trends as described.

Fluorescence intensity in most organs, including the tumor, peaked rapidly at 15 minutes post-injection, suggesting rapid distribution.[1] The liver showed a slightly delayed peak at 1 hour.[1] Encouragingly for a therapeutic agent, the fluorescence levels in all organs returned to baseline within 24 hours and the agent appeared to be cleared from the animal by 48 hours, indicating a favorable clearance profile that could minimize potential long-term photosensitivity.[1]

Radiolabeled [¹⁸F]this compound Biodistribution in Mice

To further elucidate the initial uptake and biodistribution, a study was conducted using [¹⁸F]this compound in male ddY mice. The radioactivity in various organs was measured at different time points after intravenous injection.

Table 2: Biodistribution of [¹⁸F]this compound in Male ddY Mice (% Injected Dose per Gram - %ID/g)

| Organ | 5 min | 15 min | 30 min | 60 min | 120 min |

| Blood | 2.88 ± 0.49 | 2.13 ± 0.29 | 1.63 ± 0.19 | 1.09 ± 0.13 | 0.61 ± 0.08 |

| Heart | 2.76 ± 0.44 | 1.83 ± 0.27 | 1.25 ± 0.19 | 0.77 ± 0.10 | 0.42 ± 0.06 |

| Lung | 5.13 ± 0.82 | 3.19 ± 0.48 | 2.08 ± 0.32 | 1.25 ± 0.17 | 0.68 ± 0.10 |

| Liver | 11.5 ± 1.8 | 10.8 ± 1.5 | 9.53 ± 1.3 | 7.14 ± 0.9 | 4.58 ± 0.59 |

| Spleen | 2.37 ± 0.38 | 1.74 ± 0.26 | 1.29 ± 0.20 | 0.86 ± 0.12 | 0.50 ± 0.07 |

| Pancreas | 1.98 ± 0.32 | 1.41 ± 0.21 | 1.03 ± 0.16 | 0.68 ± 0.09 | 0.39 ± 0.05 |

| Stomach | 1.32 ± 0.21 | 1.05 ± 0.16 | 0.82 ± 0.13 | 0.55 ± 0.08 | 0.32 ± 0.04 |

| Small Intestine | 2.45 ± 0.39 | 2.18 ± 0.33 | 1.95 ± 0.29 | 1.63 ± 0.23 | 1.18 ± 0.16 |

| Kidney | 4.87 ± 0.78 | 3.89 ± 0.58 | 3.12 ± 0.47 | 2.21 ± 0.31 | 1.36 ± 0.19 |

| Muscle | 1.51 ± 0.24 | 1.12 ± 0.17 | 0.85 ± 0.13 | 0.58 ± 0.08 | 0.34 ± 0.05 |

| Bone (Thigh) | 3.11 ± 0.50 | 3.45 ± 0.52 | 3.68 ± 0.55 | 3.81 ± 0.54 | 3.75 ± 0.53 |

| Brain | 0.28 ± 0.04 | 0.19 ± 0.03 | 0.14 ± 0.02 | 0.09 ± 0.01 | 0.05 ± 0.01 |

Data presented as mean ± standard deviation (n=4 per time point). Adapted from Kawamura et al., 2023.

The radiolabeling study revealed a rapid initial uptake in well-perfused organs such as the lungs, liver, and kidneys.[2] Radioactivity levels in most tissues gradually decreased over the 120-minute study period.[2] Notably, the bone showed the highest accumulation of [¹⁸F]this compound over time.[2] Co-injection of a blocking dose of non-radioactive this compound resulted in significantly increased radioactivity levels in the blood and brain, suggesting that the uptake in other tissues may be a saturable process.[2]

Pharmacokinetics

As of the latest available literature, specific pharmacokinetic parameters for this compound, such as its elimination half-life (t½), clearance (CL), and volume of distribution (Vd), have not been explicitly reported. The term "pharmacokinetics" in the context of the reviewed studies is used more broadly to describe the general time course of distribution and clearance based on imaging data. Further dedicated pharmacokinetic studies are required to quantify these crucial parameters.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these pivotal studies.

In Vivo Fluorescence Imaging Biodistribution

-

Animal Model: Balb/C nude mice bearing subcutaneous MDA-MB-231-luc human breast adenocarcinoma tumors.

-

Drug Formulation and Administration: this compound was dissolved in a vehicle of phosphate-buffered saline (PBS) and Cremophor EL. A dose of 2 mg/kg was administered via intravenous injection into the tail vein.

-

Imaging and Quantification: At specified time points (15 minutes, 1, 4, 8, 24, and 48 hours) post-injection, mice were euthanized. The lungs, heart, spleen, tumor, kidneys, and liver were excised. The inherent fluorescence of this compound in the organs was measured using an in vivo imaging system. The fluorescence intensity was quantified and expressed as photons per second per square centimeter per steradian (photons/sec/cm²/sr).

[¹⁸F]this compound Radiosynthesis and In Vivo Biodistribution

-

Radiosynthesis: [¹⁸F]this compound was synthesized via a Lewis acid-assisted isotopic ¹⁸F-¹⁹F exchange reaction.

-

Animal Model: Male ddY mice (5 weeks old).

-

Drug Administration: [¹⁸F]this compound (approximately 100 kBq) was administered intravenously via the tail vein.

-

Biodistribution Analysis: At 5, 15, 30, 60, and 120 minutes post-injection, mice were euthanized. Blood and major organs were collected, weighed, and the radioactivity was measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams were generated using the DOT language.

References

ADPM06 for Photodynamic Therapy of Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene class, demonstrating significant potential for the photodynamic therapy (PDT) of solid tumors. Preclinical studies have revealed its potent cytotoxic activity in various cancer cell lines, including those resistant to conventional therapies. This compound-mediated PDT induces a multi-faceted cell death mechanism, primarily through the induction of apoptosis and endoplasmic reticulum (ER) stress. In vivo, this compound exhibits impressive tumor ablation capabilities with a favorable safety profile, positioning it as a promising candidate for further translational development. This technical guide provides an in-depth overview of the core data, experimental protocols, and mechanisms of action associated with this compound.

Core Data and Efficacy

This compound has demonstrated significant efficacy in both in vitro and in vivo models of solid tumors. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound-PDT

| Cell Line | Cancer Type | This compound Concentration | Light Dose | Outcome |

| MDA-MB-231 | Breast Cancer | 150 nM | 16 J/cm² | >90% reduction in clonogenicity[1] |

| HeLa | Cervical Cancer | 1.5 µM (EC50) | Not Specified | 50% reduction in cell viability |

| MRC5 | Normal Lung Fibroblast | 1.6 µM (EC50) | Not Specified | 50% reduction in cell viability |

Table 2: In Vivo Efficacy of this compound-PDT

| Tumor Model | Animal Model | This compound Dosage | Light Fluence | Drug-Light Interval | Outcome |

| Mammary Tumor Xenograft | Not Specified | 2 mg/kg | 150 J/cm² | < 5 minutes | Tumor ablation in 71% of animals[2] |

| LLC/1 Syngeneic Murine Tumor | Not Specified | 2 mg/kg | 150 J/cm² | Short | Mass tumor necrosis within 72-96 hours[3] |

| MDA-MB-231-GFP Xenograft | Not Specified | 2 mg/kg | 150 J/cm² | Short | Significant tumor ablation[3] |

Mechanism of Action

This compound-mediated PDT elicits a robust anti-tumor response through a combination of cellular and vascular effects. The primary mechanism of cell death is apoptosis, initiated by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.

Upon photoactivation, this compound, which localizes to the ER, generates ROS, leading to the unfolded protein response (UPR). This is characterized by the activation of the inositol-requiring protein 1 (IRE1), which catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, under severe or prolonged ER stress induced by this compound-PDT, the UPR shifts towards a pro-apoptotic signaling cascade. This involves the activation of a caspase cascade, ultimately leading to programmed cell death.

Figure 1. Signaling pathway of this compound-mediated PDT leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol is designed to assess the long-term survival of cancer cells following this compound-PDT.

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-1000 cells/well) and allow them to adhere overnight.

-

Photosensitizer Incubation: Replace the culture medium with a fresh medium containing 150 nM this compound. Incubate the cells for a predetermined period (e.g., 4 hours) under standard cell culture conditions. Include control wells with a medium lacking this compound.

-

Photoactivation: Following incubation, replace the medium with a fresh photosensitizer-free medium. Irradiate the cells with a 670 nm light source to deliver a total light dose of 16 J/cm². Control wells should include cells treated with this compound but not irradiated, and cells that are irradiated but not treated with this compound.

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (containing >50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the untreated control.

Figure 2. Experimental workflow for the in vitro clonogenic assay.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the activation of key proteins in the apoptotic pathway.

-

Sample Preparation: Treat MDA-MB-231 cells with this compound-PDT as described in the cytotoxicity assay. At various time points post-treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, BiP, and phospho-eIF2α) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound-PDT in a murine xenograft model.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone (2 mg/kg), (3) Light alone (150 J/cm²), and (4) this compound-PDT (2 mg/kg this compound + 150 J/cm² light).

-

This compound Administration and Photoactivation: Administer this compound intravenously via the tail vein. Within 5 minutes of administration, irradiate the tumor area with a 670 nm laser at a fluence rate of 700 mW/cm² to deliver a total fluence of 150 J/cm².[1]

-

Tumor Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.

-

Efficacy Assessment: Monitor the mice for tumor growth delay, tumor regression, and overall survival. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Figure 3. Experimental workflow for the in vivo efficacy study.

Conclusion

This compound is a promising new photosensitizer for the photodynamic therapy of solid tumors. Its potent in vitro and in vivo efficacy, coupled with a well-defined mechanism of action involving apoptosis and ER stress, provides a strong rationale for its continued clinical development. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing this compound towards clinical application.

References

Unraveling the Core of ADPM06: A Technical Guide to its Nonporphyrin Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

ADPM06 emerges as a promising, novel nonporphyrin photodynamic therapy (PDT) agent, distinguished by its BF2-chelated tetraaryl-azadipyrromethene core.[1][2][3] This technical guide delves into the fundamental nonporphyrin structure of this compound, its mechanism of action, and the experimental framework used to elucidate its therapeutic potential.

Chemical and Physical Properties

This compound, with the chemical formula C34H24BBr2F2N3O2, is systematically named 5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene.[4] Its structure is characterized by a BF2-chelated aza-dipyrromethene moiety.[2]

| Property | Value |

| Molecular Weight | 715.2 g/mol [4] |

| Molecular Formula | C34H24BBr2F2N3O2[4][5] |

| CAS Number | 490035-90-0[4][6] |

Mechanism of Action: Endoplasmic Reticulum-Centric Apoptosis

This compound's therapeutic effect is initiated by its localization within the endoplasmic reticulum (ER) of cancer cells.[1] Upon irradiation with light, typically at 670 nm, this compound generates reactive oxygen species (ROS), which are the primary instigators of a cascade of cellular events leading to cell death.[1][7][8] This process is notably independent of the p53 tumor suppressor status.[1][7][8]

The accumulation of ROS induces significant ER stress, triggering the unfolded protein response (UPR).[1][6] A key event in this response is the rapid processing of XBP1 mRNA, catalyzed by the activated inositol-requiring protein 1 (IRE1).[6] This leads to the upregulation of ER chaperone proteins like immunoglobulin binding protein (BiP) in an attempt to restore homeostasis.[1] However, under the sustained stress induced by this compound-PDT, the UPR ultimately fails, leading to the initiation of a well-orchestrated apoptotic response.[1] This apoptotic pathway is mediated by the activation of various caspases.[1][7][8]

Caption: Signaling pathway of this compound-mediated photodynamic therapy.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cell Viability (MTT Assay)[1]

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in appropriate well plates and allow them to adhere.

-

Drug Incubation: Administer this compound at varying concentrations (e.g., 1 x 10⁻⁹ M to 1 x 10⁻⁵ M) and incubate for 3 hours to allow for maximal intracellular uptake.

-

Washing: Remove the media containing this compound and wash the cells with Phosphate Buffered Saline (PBS).

-